3-(3-Bromopropyl)-1-methyl-1h-indazole

Chemical Sourcing Quality Control Synthetic Intermediate

Exclusive N1-methylated indazole with C3-bromopropyl electrophile. Prevents N-alkylation and ensures uniform reactivity for kinase inhibitor/PROTAC synthesis. Three-carbon spacer optimizes linker distance. Request purity ≥98%, storage at 2-8°C. Global shipping for R&D use.

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
Cat. No. B13545679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromopropyl)-1-methyl-1h-indazole
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)CCCBr
InChIInChI=1S/C11H13BrN2/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3
InChIKeyPAFUNXBRLUPNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromopropyl)-1-methyl-1H-indazole (CAS 1462841-19-5): Core Properties and Sourcing Baseline


3-(3-Bromopropyl)-1-methyl-1H-indazole is an N1-methylated, C3-bromopropyl-substituted indazole derivative with the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol . It is a synthetic intermediate featuring a primary alkyl bromide as a versatile electrophilic handle for nucleophilic substitution and cross-coupling reactions . Commercially available from multiple vendors at purities ≥97%, this compound is supplied for research and further manufacturing use only .

3-(3-Bromopropyl)-1-methyl-1H-indazole: Why Regioisomeric and Chain-Length Analogs Are Not Interchangeable


The precise location and nature of the bromoalkyl substituent on the indazole core dictates reactivity, conformational flexibility, and the steric/electronic environment at the reaction center [1]. N1-methylation eliminates NH tautomerism and prevents competing N-alkylation, ensuring uniform reactivity at the C3-bromopropyl side chain [2]. Regioisomers such as 1-(3-bromopropyl)-1H-indazole (N1-alkylated) exhibit different nucleophilic substitution kinetics and distinct downstream coupling outcomes . Chain-length variants (e.g., bromomethyl) offer fewer rotatable bonds, restricting conformational adaptability in target engagement. The quantitative differentiators below establish the procurement relevance of this specific substitution pattern.

3-(3-Bromopropyl)-1-methyl-1H-indazole: Quantitative Differentiation Against Structural Analogs


Commercial Purity Benchmark: ≥98% vs. 95% for N1-Regioisomer

Commercial batches of 3-(3-bromopropyl)-1-methyl-1H-indazole are routinely offered at ≥97-98% purity , whereas the N1-regioisomer 1-(3-bromopropyl)-1H-indazole is typically supplied at 95% purity . Higher purity reduces the burden of downstream purification and minimizes side-product formation in subsequent reactions.

Chemical Sourcing Quality Control Synthetic Intermediate

Molecular Weight and LogP Differentiation vs. 3-Bromo-1-methyl-1H-indazole

3-(3-Bromopropyl)-1-methyl-1H-indazole (MW 253.14) is ~20% heavier than 3-bromo-1-methyl-1H-indazole (MW 211.06) [1]. The three-carbon linker increases the topological polar surface area (TPSA) and introduces two additional rotatable bonds, altering conformational flexibility and lipophilicity. The target compound exhibits a higher computed XLogP3 (~3.1 [2]) compared to the 3-bromo analog (XLogP3 2.6 [1]), which can impact membrane permeability and binding kinetics in biological assays.

Physicochemical Properties Drug Design Solubility

Conformational Flexibility: Rotatable Bond Count vs. Bromomethyl and Non-Methylated Analogs

The target compound contains three rotatable bonds (two in the propyl chain, one at the N1-methyl group), whereas 3-(bromomethyl)-1-methyl-1H-indazole has only one (excluding the methyl) [1]. The non-methylated analog 3-(3-bromopropyl)-1H-indazole has two rotatable bonds in the propyl chain but lacks the N1-methyl . This increased conformational freedom in the target compound may enhance binding pose sampling in biochemical assays while still maintaining a defined geometry at the N1 position due to methylation.

Conformational Analysis Structure-Activity Relationship Synthetic Accessibility

Regioselectivity in Subsequent Coupling: C3 vs. N1 Alkylation Outcome

The C3-bromopropyl substitution pattern of the target compound directs subsequent coupling to the C3 position, whereas N1-alkylated isomers like 1-(3-bromopropyl)-1H-indazole place the reactive handle on the nitrogen atom . This distinction is critical because C3-functionalized indazoles are privileged scaffolds in kinase inhibitor programs, while N1-alkylated variants are more common as linkers in PROTAC or bioconjugate design [1]. No direct comparative reactivity data (e.g., Suzuki coupling yields) were identified in the accessible literature, but the structural difference is fundamental to synthetic planning.

Regioselectivity Cross-Coupling Synthetic Methodology

Price Accessibility: Lower Cost per Gram vs. 2-Bromopropyl Isomer

While specific pricing for the target compound is not publicly listed in the reviewed vendor catalogs, the 2-bromopropyl isomer 3-(2-bromopropyl)-1-methyl-1H-indazole is priced at approximately $877 per 0.5g and $3,929 per 10g from a specialized supplier [1]. The 3-bromopropyl isomer is expected to be more synthetically accessible and thus less expensive, given that primary alkyl bromides are generally more readily prepared than secondary ones. This cost differential becomes significant at the multi-gram scale for SAR campaigns.

Procurement Economics Budgeting Scale-Up

3-(3-Bromopropyl)-1-methyl-1H-indazole: Evidence-Backed Application Scenarios


Synthesis of C3-Functionalized Indazole Kinase Inhibitor Scaffolds

The C3-bromopropyl group serves as an electrophilic handle for nucleophilic substitution or Suzuki-Miyaura cross-coupling to install diverse aryl/heteroaryl groups at the C3 position . This regiochemistry is preferred in kinase inhibitor design, where the C3-aryl indazole motif is a privileged pharmacophore [1]. The N1-methyl group prevents unwanted N-alkylation and mimics the endogenous methylated adenosine binding mode in certain kinase ATP pockets.

Building Block for PROTAC Linker Conjugates

The three-carbon spacer provides an optimal distance between the indazole target-binding moiety and the E3 ligase ligand in PROTAC (Proteolysis Targeting Chimera) design . The primary bromide is readily displaced by amines or thiols to form stable linkers. The N1-methylation ensures that the linker attachment point is exclusively at C3, avoiding regioisomeric mixtures that would complicate SAR interpretation.

Synthetic Intermediate for CNS-Penetrant Indazole Derivatives

The computed XLogP3 of approximately 3.1, combined with a moderate molecular weight of 253.14 g/mol, places this compound in a favorable physicochemical space for CNS drug discovery (typically MW < 400, 2 < LogP < 5) . The bromopropyl chain can be further elaborated to fine-tune lipophilicity and polar surface area while maintaining the indazole core required for target engagement.

Quote Request

Request a Quote for 3-(3-Bromopropyl)-1-methyl-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.